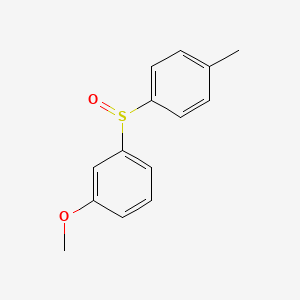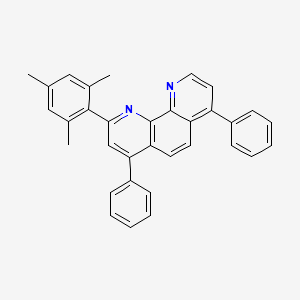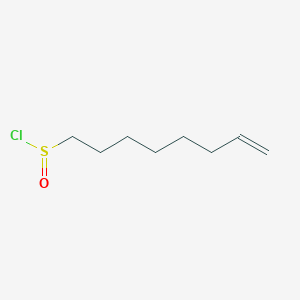
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene is an organic compound with the molecular formula C15H16O2S It is a derivative of benzene, featuring a methoxy group and a sulfinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene can be synthesized through several methods. One common approach involves the sulfoxidation of 1-methoxy-3-(4-methylbenzene) using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up. The use of catalysts and automated systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products:
Oxidation: 1-Methoxy-3-(4-methylbenzene-1-sulfonyl)benzene.
Reduction: 1-Methoxy-3-(4-methylbenzene-1-sulfanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can form hydrogen bonds and engage in dipole-dipole interactions, while the methoxy group can participate in electron-donating interactions. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Methoxy-4-(methylsulfinyl)benzene: Similar structure but with the sulfinyl group in a different position.
1-Methoxy-3-methylbenzene: Lacks the sulfinyl group, resulting in different chemical properties.
1-Methoxy-3-(4-methylbenzene-1-sulfonyl)benzene: An oxidized form of the compound with a sulfonyl group instead of a sulfinyl group.
Uniqueness: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene is unique due to the presence of both methoxy and sulfinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes with biological molecules makes it a versatile compound in research and industry.
Properties
CAS No. |
921765-47-1 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-methoxy-3-(4-methylphenyl)sulfinylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-6-8-13(9-7-11)17(15)14-5-3-4-12(10-14)16-2/h3-10H,1-2H3 |
InChI Key |
CYFQQHBUOFDZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)



![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)

![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)


![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

